2-(4-Butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole: , often referred to as BMBOD , belongs to the class of heterocyclic compounds known as oxadiazoles. Let’s break down its name:
2-(4-Butoxyphenyl): This part of the compound consists of a butoxy group (C₄H₉O) attached to a phenyl ring (C₆H₅). The butoxy group provides solubility and influences the compound’s properties.
5-(3-methyl-1-benzofuran-2-yl): Here, we have a benzofuran ring (C₈H₆O) with a methyl group (CH₃) at position 3. Benzofurans are aromatic heterocycles.
1,3,4-oxadiazole: This core structure contains two nitrogen atoms and an oxygen atom, forming a five-membered ring. Oxadiazoles exhibit diverse biological activities.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While BMBOD is not produced on an industrial scale, it serves as a valuable intermediate for other compounds.
Chemical Reactions Analysis
BMBOD participates in several reactions:
Oxidation: It can undergo oxidation to form corresponding N-oxides.
Reduction: Reduction of the oxadiazole ring yields the corresponding hydrazide.
Substitution: BMBOD can undergo nucleophilic substitution reactions at the phenyl ring.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), hydrazine (for reduction), and alkyl halides (for substitution) are used.
Major Products: The N-oxide and hydrazide derivatives are significant products.
Scientific Research Applications
BMBOD finds applications in various fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research explores its potential as an antitumor or antimicrobial agent.
Industry: BMBOD’s unique structure could inspire novel materials or catalysts.
Mechanism of Action
- BMBOD’s mechanism of action depends on its specific application. It may interact with cellular targets, affecting pathways related to cell growth, inflammation, or enzyme activity.
Comparison with Similar Compounds
- BMBOD’s uniqueness lies in its combination of benzofuran and oxadiazole moieties.
Similar Compounds: Other oxadiazoles, such as 1,3,4-oxadiazole derivatives with different substituents, share structural features but differ in properties.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H20N2O3/c1-3-4-13-24-16-11-9-15(10-12-16)20-22-23-21(26-20)19-14(2)17-7-5-6-8-18(17)25-19/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
KTUZJPLTRQYKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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